molecular formula C8H7N3O B3212405 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 1101120-41-5

5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B3212405
CAS No.: 1101120-41-5
M. Wt: 161.16 g/mol
InChI Key: FWZATZVCIZDPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an amino group at the 5-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with ethyl 2-cyano-3-ethoxyacrylate, followed by intramolecular cyclization in the presence of anhydrous aluminum chloride (AlCl3) to form the desired pyrazolo[1,5-a]pyridine core .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for acylation or sulfonylation reactions.

Major Products Formed

    Oxidation: 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: 5-Aminopyrazolo[1,5-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, pyrazolo[1,5-a]pyridine derivatives have been found to inhibit kinases such as p38 MAPK and JNK1, which are involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with an ester group instead of an aldehyde.

    Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with a methyl ester group.

Uniqueness

5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows for diverse chemical reactivity and the potential to form a wide range of derivatives. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-5H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZATZVCIZDPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C=O)C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
Reactant of Route 3
5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
Reactant of Route 4
5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
Reactant of Route 5
5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
Reactant of Route 6
5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.